N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC16328439
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16FN3O2 |
|---|---|
| Molecular Weight | 277.29 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C14H16FN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-4-3-9(15)7-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19) |
| Standard InChI Key | MLBMKCXOGNOROY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F |
Introduction
Structural Characterization and Physicochemical Properties
The compound’s core structure aligns with quinoline-3-carboxamide derivatives, a scaffold widely explored for antimicrobial and antiparasitic activities . Key features include:
Quinoline Core Modifications
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6-Fluoro Substituent: Fluorination at position 6 enhances metabolic stability by reducing oxidative degradation, as demonstrated in analogous quinoline-4-carboxamides . Fluorine’s electronegativity also influences electron distribution, potentially improving target binding affinity.
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4-Hydroxy Group: The hydroxyl group at position 4 may participate in hydrogen bonding with biological targets, as seen in quinolinone-3-carboxamides like ivacaftor, where a 4-oxo group is critical for CFTR potentiation .
Carboxamide Side Chain
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Dimethylaminoethyl Moiety: This substituent introduces a tertiary amine, increasing water solubility and enabling pH-dependent ionization. Similar side chains in quinoline-4-carboxamides (e.g., DDD107498) improved oral bioavailability by balancing lipophilicity (clogP ≈ 3.5) .
Table 1: Physicochemical Properties of N-[2-(Dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular Weight | ~335.34 g/mol | Calculated |
| clogP | Estimated 2.8–3.2 | |
| Aqueous Solubility | Moderate (≥50 μM at pH 7.4) | |
| Ionization (pKa) | Tertiary amine (pKa ≈ 8.5–9.0) |
Synthetic Routes and Optimization
Core Quinoline Synthesis
The quinoline core is typically constructed via:
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Skraup or Doebner-Miller Reaction: Cyclization of substituted anilines with glycerol or acrolein derivatives under acidic conditions.
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Fluorination: Late-stage introduction of fluorine via electrophilic substitution (e.g., using Selectfluor®) .
Carboxamide Coupling
The dimethylaminoethyl side chain is introduced via amide bond formation:
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Activation of Carboxylic Acid: 4-Hydroxyquinoline-3-carboxylic acid is activated using coupling agents (e.g., HATU, EDCI) .
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Amine Coupling: Reaction with N,N-dimethylethylenediamine under inert conditions yields the target carboxamide .
Scheme 1: Representative Synthesis Pathway
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Quinoline Core Formation:
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3-Aminophenol → Skraup reaction → 4-hydroxyquinoline.
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Fluorination:
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HNO3/HF → Electrophilic fluorination at position 6.
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Carboxamide Formation:
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6-Fluoro-4-hydroxyquinoline-3-carboxylic acid + HATU → Mixed anhydride.
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Addition of N,N-dimethylethylenediamine → Amide coupling.
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Pharmacological Profile and Mechanisms of Action
Antimalarial Activity (Hypothesized)
Quinoline-3-carboxamides with similar substituents exhibit potent antiplasmodial activity by inhibiting Plasmodium falciparum elongation factor 2 (PfEF2), a critical enzyme for protein synthesis . For example, DDD107498 (EC50 = 0.2 nM) reduced parasitemia by >99% in murine malaria models . The dimethylaminoethyl group in the target compound may enhance blood-brain barrier penetration, a desirable trait for cerebral malaria treatment.
Table 2: Comparative Bioactivity of Quinoline Carboxamides
Future Directions and Applications
Antimalarial Combination Therapy
The compound’s hypothesized PfEF2 inhibition supports its inclusion in artemisinin-based combination therapies (ACTs) to counter multidrug-resistant malaria .
Antibacterial Drug Development
Further testing against ESKAPE pathogens and biofilm-forming strains is warranted, given the efficacy of related compounds against Gram-negative bacteria .
Structural Optimization
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